3-Bromo-4-(trifluoromethoxy)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJKGGHTKIIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604487 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85373-96-2 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Bromo 4 Trifluoromethoxy Benzoic Acid
Direct Bromination Approaches to Benzoic Acid Derivatives
Direct bromination of an aromatic ring is a fundamental transformation in organic synthesis. For substrates like 4-(trifluoromethoxy)benzoic acid, this approach involves an electrophilic aromatic substitution reaction where a hydrogen atom on the benzene (B151609) ring is replaced by a bromine atom.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile attacks a π-electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org
For the bromination of 4-(trifluoromethoxy)benzoic acid, a brominating agent such as molecular bromine (Br₂) is activated by a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate a more potent electrophile. masterorganicchemistry.com The aromatic ring then attacks the electrophilic bromine, leading to the formation of the sigma complex. The final step is the deprotonation of the intermediate by a weak base, which restores the aromaticity of the ring and yields the brominated product. libretexts.org
Regioselectivity Control in Bromination Reactions
The position of bromination on the benzene ring is dictated by the directing effects of the substituents already present. nih.gov In the case of 4-(trifluoromethoxy)benzoic acid, two substituents influence the reaction's regioselectivity: the carboxylic acid group (-COOH) and the trifluoromethoxy group (-OCF₃).
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.
Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the powerful inductive electron withdrawal of the fluorine atoms. However, like other alkoxy groups, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
When both groups are present on the ring, their combined influence must be considered. The trifluoromethoxy group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho). The carboxylic acid group at position 1 directs to positions 3 and 5 (meta). The desired product, 3-Bromo-4-(trifluoromethoxy)benzoic acid, requires substitution at the position that is ortho to the trifluoromethoxy group and meta to the carboxylic acid group. This alignment of directing effects makes direct bromination a feasible and regioselective strategy for synthesizing the target compound. The formation of other isomers is generally less favored due to the conflicting directing influences and steric hindrance. nih.gov
Table 1: Directing Effects of Substituents on 4-(trifluoromethoxy)benzoic Acid
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | 1 | Deactivating, Electron-withdrawing | meta (positions 3, 5) |
Synthesis via Diazotization-Bromination of Precursors
An alternative and highly effective route to this compound involves the transformation of a precursor molecule, 3-amino-4-(trifluoromethoxy)benzoic acid. This method utilizes the formation of a diazonium salt, which is then converted to the aryl bromide.
Sandmeyer-type Reactions in Aryl Halide Formation
The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides from primary aryl amines. wikipedia.org The reaction proceeds in two main stages. First, the primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452), NaNO₂, in the presence of a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. masterorganicchemistry.com This process is known as diazotization.
The resulting diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, the diazonium salt is treated with a copper(I) halide, such as copper(I) bromide (CuBr). wikipedia.orgmasterorganicchemistry.com The copper(I) salt catalyzes the replacement of the diazonium group with a bromide atom, releasing nitrogen gas. wikipedia.orgnumberanalytics.com The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with a bromide ion to form the final product. numberanalytics.com
This method is particularly valuable as it allows for the introduction of bromine to a specific position on the aromatic ring, guided by the initial placement of the amino group. nih.gov
Optimizing Reaction Conditions for Enhanced Yield and Purity
The success of the Sandmeyer reaction is highly dependent on carefully controlled reaction conditions to maximize yield and product purity. numberanalytics.com
Key optimization parameters include:
Temperature: Diazotization must be carried out at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely, which could lead to side reactions, such as the formation of phenols. ias.ac.in
Catalyst: Copper(I) bromide is the classic and most common catalyst for Sandmeyer bromination. numberanalytics.com The choice and concentration of the copper catalyst can significantly impact the reaction's efficiency.
Acid and Halide Source: The choice of acid (e.g., HBr) is crucial as it serves both to form the diazonium salt and as the source of the bromide nucleophile.
Solvent: The reaction is typically performed in an aqueous medium, but the choice of solvent can influence the stability of the diazonium salt and the solubility of the reagents. numberanalytics.com
Recent advancements have explored variations to the classic Sandmeyer conditions, including the use of different nitrite sources (e.g., tert-butyl nitrite) and copper catalysts, sometimes in combination with ligands or phase-transfer catalysts to improve outcomes. nih.gov
Table 2: Key Parameters for Sandmeyer Reaction Optimization
| Parameter | Typical Condition | Purpose/Consideration |
|---|---|---|
| Temperature | 0–5 °C | Stabilizes the diazonium salt intermediate. ias.ac.in |
| Catalyst | Copper(I) Bromide (CuBr) | Facilitates the radical-nucleophilic substitution. numberanalytics.com |
| Reagents | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr) | Forms the diazonium salt and provides the bromide ion. |
Multi-Step Synthetic Routes from Related Benzoic Acid Analogues
The synthesis of this compound can also be integrated into a longer, multi-step sequence, often starting from more readily available benzoic acid analogues. A common strategy involves introducing the necessary functional groups in a stepwise fashion.
A representative multi-step synthesis could start with 4-(trifluoromethoxy)benzoic acid. The key steps would be:
Nitration: The starting material is first nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the -COOH and -OCF₃ groups would selectively place the nitro group (-NO₂) at the 3-position, yielding 3-nitro-4-(trifluoromethoxy)benzoic acid.
Reduction: The nitro group is then reduced to an amino group (-NH₂). This is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C). chemicalbook.com This step produces the key precursor, 3-amino-4-(trifluoromethoxy)benzoic acid.
Diazotization and Bromination: Finally, the synthesized amino compound is subjected to the Sandmeyer reaction as described in section 2.2 to replace the amino group with a bromine atom, yielding the final product, this compound. nih.govchemicalbook.com
This multi-step approach offers excellent control over the regiochemistry of the final product, as the positions of the substituents are determined by a sequence of reliable and well-understood reactions.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal and agricultural chemistry, prized for its unique electronic properties and high lipophilicity. nih.govmdpi.com Its incorporation into aromatic rings is a critical step in the synthesis of the target molecule and can be achieved through several methods. researchgate.net
Classical methods, first developed in the mid-20th century, often rely on a chlorination/fluorination sequence. mdpi.com This typically involves the transformation of a corresponding phenol (B47542) into a trichloromethoxy derivative, which is then fluorinated using reagents like antimony trifluoride. mdpi.com
More contemporary approaches have sought to circumvent the often harsh conditions of classical methods. One notable strategy involves the use of hypervalent iodine compounds, such as Togni's reagents. researchgate.netbeilstein-journals.org These electrophilic trifluoromethylating agents can react with oxygen nucleophiles, although their application for creating trifluoromethyl ethers from phenols can sometimes be accompanied by C-trifluoromethylation side products. researchgate.net Another route is the oxidative desulfofluorination of xanthates. mdpi.com The trifluoromethoxy group is known for being relatively inert and stable under various reaction conditions, including heating and exposure to acidic or basic media. mdpi.com
Table 1: Selected Methodologies for Aryl Trifluoromethyl Ether Synthesis
| Method | Precursor | Key Reagents | Description |
|---|---|---|---|
| Chlorination/Fluorination | Phenol | Cl2, SbF3 | A traditional, multi-step process involving the conversion of a phenol to a trichloromethoxy intermediate, followed by fluorination. mdpi.com |
| Hypervalent Iodine Reagents | Phenol | Togni's Reagents | An electrophilic trifluoromethylation approach that can be used for oxygen atom functionalization. researchgate.netbeilstein-journals.org |
| Oxidative Desulfofluorination | Xanthate | Oxidant, Fluoride Source | A method that converts xanthate derivatives into trifluoromethyl ethers. mdpi.com |
Sequential Functionalization Strategies
The precise ordering of bromination, trifluoromethoxylation, and carboxylic acid formation (or its precursor's introduction and subsequent conversion) is crucial for a successful synthesis. The directing effects of the substituents heavily influence the regiochemical outcome of each step. For instance, both the bromo and trifluoromethoxy groups are ortho-, para-directing, while the carboxylic acid group is a meta-director.
A plausible synthetic route could start with a precursor like 4-hydroxybenzoic acid. The hydroxyl group can be converted to the trifluoromethoxy group first. The resulting 4-(trifluoromethoxy)benzoic acid can then be subjected to electrophilic bromination. The trifluoromethoxy group and the carboxylic acid group would direct the incoming bromine atom to the position ortho to the -OCF3 group and meta to the -COOH group, yielding the desired this compound.
Alternatively, synthesis could begin with a simpler starting material, such as a substituted toluene, which is then elaborated through a series of reactions including oxidation of the methyl group to a carboxylic acid and sequential halogenation and trifluoromethoxylation steps. chemicalbook.com The choice of pathway depends on the availability of starting materials, reaction yields, and the ease of separation of isomers.
Emerging Green Chemistry Approaches in Synthesis
In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign synthetic methods. wjpmr.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Solvent-Free and Catalyst-Free Methodologies
Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating volatile organic compounds (VOCs) that are often hazardous and contribute to pollution. ijrpr.comias.ac.in Such reactions can be conducted by mixing the reactants directly, sometimes with the aid of grinding (mechanochemistry) or by adsorbing them onto solid supports like clays (B1170129) or silica. rsc.orgcem.com These methods can lead to higher reaction rates, improved yields, and simplified workup procedures. ijrpr.com For instance, various condensation, cyclization, and coupling reactions have been successfully performed under solvent-free conditions. ijrpr.comrsc.org While specific catalyst-free methods for the synthesis of this compound are not prominently documented, the principles are applicable to key steps like certain aromatic substitutions or condensations within the broader synthetic scheme.
Microwave-Assisted and Sonication-Enabled Synthesis
The use of alternative energy sources like microwave irradiation and ultrasound (sonication) has become a cornerstone of green organic synthesis. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. cas.cnresearchgate.net This technique is particularly effective for reactions in polar solvents or for solvent-free reactions where the reactants can absorb microwave energy. mdpi.com It has been successfully applied to the synthesis of various fluorine-containing compounds, including trifluoromethylated heterocycles and the preparation of important synthons like trifluoroacetaldehyde. cas.cnnih.govmdpi.com Sonication, the application of ultrasound to a reaction, can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation, improving mass transfer and activating reacting species.
Table 2: Comparison of Conventional vs. Green-Assisted Synthesis
| Technique | Principle | Advantages in Synthesis | Potential Application |
|---|---|---|---|
| Microwave-Assisted | Direct heating of polar molecules via dielectric loss. cas.cn | Rapid reaction rates, higher yields, improved purity. nih.govresearchgate.net | Fluorination, Bromination, Esterification steps. |
| Sonication-Enabled | Acoustic cavitation creates localized high-energy zones. | Enhanced reaction rates, initiation of radical pathways. | Heterogeneous reactions, catalyst activation. |
| Solvent-Free | Reactants are mixed directly without a solvent medium. ias.ac.in | Reduced waste, lower environmental impact, simplified workup. ijrpr.com | Solid-state reactions, reactions on mineral supports. |
Sustainable Reagent Design for Bromination and Trifluoromethylation
Bromination: Traditional bromination often uses molecular bromine (Br2), which is highly toxic, corrosive, and volatile. Green alternatives focus on in-situ generation of the active brominating species from more benign sources. researchgate.net One prominent approach is oxidative bromination, which uses bromide salts (like NaBr or HBr) in combination with an oxidant, such as hydrogen peroxide or even molecular oxygen from the air. nih.gov Another strategy employs bromide-bromate mixtures (e.g., NaBr/NaBrO3), which generate bromine in situ upon acidification, offering high atom efficiency and avoiding the handling of liquid bromine. cambridgescholars.comrsc.orgchemindigest.com N-Bromosuccinimide (NBS) is a common reagent, but its atom economy is not ideal; however, systems that use it catalytically or with co-reagents can improve its green profile. researchgate.net
Trifluoromethylation: The development of safer and more manageable trifluoromethylating agents is a key area of research. Sodium triflinate (CF3SO2Na), also known as the Langlois reagent, is an inexpensive and easy-to-handle solid that can generate trifluoromethyl radicals under oxidative conditions. researchgate.net Its use in visible-light-induced photoredox catalysis represents a sustainable method for trifluoromethylation. researchgate.net Furthermore, a class of "shelf-stable electrophilic trifluoromethylating reagents," including those developed by Togni and Umemoto, offer high reactivity and stability, making them more practical alternatives to hazardous gaseous reagents. beilstein-journals.org These reagents have demonstrated broad applicability in synthesizing a wide range of trifluoromethylated compounds. beilstein-journals.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Trifluoromethoxy Benzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid functional group of 3-bromo-4-(trifluoromethoxy)benzoic acid readily undergoes standard esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard protocols. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, milder, non-acidic conditions can be employed, such as reaction with an alkyl halide in the presence of a base.
Amidation: The synthesis of amides from this compound is a crucial step in the preparation of various biologically active molecules, including enzyme inhibitors. google.com This transformation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), N,N'-dicyclohexylcarbodiimide (DCC), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). google.com These reactions are generally performed in a suitable aprotic solvent like dimethylformamide (DMF), dichloromethane (B109758) (DCM), or dioxane, often in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). google.com
Decarboxylation Pathways
The removal of the carboxyl group from an aromatic ring, or decarboxylation, is generally a challenging reaction that requires significant energy input. organic-chemistry.org For benzoic acids, thermal decarboxylation often necessitates high temperatures, sometimes exceeding 140°C. researchgate.net The stability of the resulting aryl anion or aryl radical intermediate is a key factor.
For this compound, the reaction would proceed via the loss of carbon dioxide to form 1-bromo-2-(trifluoromethoxy)benzene. The presence of electron-withdrawing groups, such as the trifluoromethoxy and bromo substituents, does not typically facilitate traditional thermal decarboxylation.
Modern synthetic methods have sought to achieve decarboxylation under milder conditions. One innovative approach involves a photoinduced ligand-to-metal charge transfer (LMCT) process. researchgate.net In this strategy, a copper(II)-carboxylate complex is formed in situ. Irradiation with light can then trigger homolysis of the O-Cu bond, leading to the formation of an aryl radical and subsequent loss of CO₂. researchgate.net While not specifically documented for this compound, this method represents a potential pathway for its decarboxylation under significantly milder conditions than traditional thermal methods. researchgate.net
Reactivity of the Aromatic Bromine Substituent
The bromine atom attached to the aromatic ring is a versatile handle for a variety of synthetic transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds through a two-step addition-elimination sequence. libretexts.org The reaction is highly dependent on the electronic nature of the aromatic ring. It is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step. libretexts.orgopenstax.org
In this compound, the bromine atom is the leaving group. The potent electron-withdrawing trifluoromethoxy group is located in the para position, which is an ideal placement to stabilize the Meisenheimer complex through resonance. openstax.org The carboxylic acid group is in the meta position and thus offers less resonance stabilization. openstax.org Consequently, the molecule is activated towards nucleophilic aromatic substitution, allowing for the displacement of the bromide by strong nucleophiles under appropriate conditions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-bromine bond in this compound serves as an excellent electrophilic site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. Aryl bromides are common substrates for this transformation. This compound can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base.
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| (4-(6-((R)-tetrahydrofuran-2-carbonyl)-6-azaspiro[2.5]octan-1-yl)phenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 6'-(4-(6-((R)-tetrahydrofuran-2-carbonyl)-6-azaspiro[2.5]octan-1-yl)phenyl)-[1,1'-biphenyl]-3-carboxylic acid derivative | google.com |
| 4-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 3'-methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | General Method |
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. researchgate.net The reaction is catalyzed by a palladium complex and requires a base. This compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. A potential side reaction in some Heck couplings is reductive debromination of the starting aryl bromide. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) complexes in the presence of a base. This method allows for the introduction of an alkynyl moiety onto the aromatic ring of this compound, leading to the synthesis of arylalkynes.
Reductive Debromination Studies
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be useful when the bromine atom has served its purpose as a directing group or as a reactive handle for other transformations. researchwithrutgers.com
Several methods exist for the reductive dehalogenation of aryl bromides. researchwithrutgers.com
Catalytic Hydrogenation: This is a common and efficient method, often employing a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.org This method is often chemoselective, allowing for the reduction of a C-Br bond in the presence of other reducible functional groups under neutral conditions. researchwithrutgers.com
Transfer Hydrogenation: An alternative to using hydrogen gas, transfer hydrogenation utilizes a hydrogen donor molecule, such as sodium formate, in the presence of a palladium catalyst. nih.gov This approach can be advantageous for its operational simplicity. acsgcipr.org
Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis have emerged for the hydrodebromination of aryl bromides. These reactions can proceed under very mild conditions, often at room temperature and open to the air, using a photosensitizer and a hydrogen atom source like tris(trimethylsilyl)silane. acs.orgacs.org
For this compound, these methods would yield 4-(trifluoromethoxy)benzoic acid. The choice of method would depend on the desired functional group tolerance and reaction conditions.
Influence of the Trifluoromethoxy Group on Aromatic Reactivity
The trifluoromethoxy (-OCF3) group at the C4 position of this compound exerts a profound influence on the chemical reactivity of the aromatic ring. This influence is a complex interplay of electronic effects, both inductive and resonant, and steric factors that dictate the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution.
Electronic Effects and Resonance Stabilization
The trifluoromethoxy group is characterized by a dual electronic nature. It is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. nih.govresearchgate.net This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene (B151609). wikipedia.orgbeilstein-journals.org For instance, trifluoromethoxybenzene undergoes nitration up to five times more slowly than benzene. nih.govbeilstein-journals.org
Despite its strong inductive pull, the oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons that can be donated into the π-system of the ring through resonance (+M effect). nih.govbeilstein-journals.org This resonance donation partially counteracts the inductive withdrawal. The mesomeric structures show that this electron donation preferentially increases the electron density at the ortho and para positions relative to the meta position.
The electron-withdrawing nature of the -OCF3 group is often quantified using Hammett substituent constants (σ). These constants reveal that the trifluoromethoxy group is a moderately electron-withdrawing moiety, comparable to a chlorine atom. nih.govbeilstein-journals.org This effect is also evident in the acidity of benzoic acids; the presence of a trifluoromethoxy group can lower the pKa value by 0.5 to 1.0 units compared to the unsubstituted acid, indicating increased acidity due to the stabilization of the carboxylate anion. nih.govbeilstein-journals.org
| Substituent | Hansch π Parameter (Lipophilicity) | Hammett Constant (σp) | Nature of Effect |
|---|---|---|---|
| -H | 0.00 | 0.00 | Neutral |
| -OCH3 | -0.02 | -0.27 | Activating, Ortho-, Para-directing |
| -Cl | 0.71 | 0.23 | Deactivating, Ortho-, Para-directing |
| -CF3 | 0.88 | 0.54 | Deactivating, Meta-directing |
| -OCF3 | 1.04 | 0.35 | Deactivating, Ortho-, Para-directing |
Data sourced from multiple references. nih.govbeilstein-journals.orgmdpi.com
Steric Hindrance Considerations
Beyond its electronic influence, the trifluoromethoxy group also presents steric bulk that can affect the reactivity of the aromatic ring. The -OCF3 group is considered bulkier than a methyl group and can sterically hinder the approach of reagents to the adjacent (ortho) positions. mdpi.com In this compound, the -OCF3 group is located at the C4 position. Its steric influence would be most pronounced at the C3 and C5 positions.
The C3 position is already substituted with a bromine atom. The combined steric bulk of the adjacent bromo and trifluoromethoxy groups would significantly impede any reaction attempting to substitute the hydrogen at the C5 position. This steric crowding can make it more difficult for enzymes or chemical reagents to access and react at this site. mdpi.com While the electronic effects of the -OCF3 group direct electrophiles towards the C5 position (ortho to -OCF3 and meta to both -Br and -COOH), the steric hindrance from the neighboring groups may reduce the reaction rate or favor reaction at the less sterically hindered C6 position, depending on the directing influence of the other substituents and the size of the incoming electrophile. The inclusion of bulky groups like -OCF3 is a known strategy to occupy binding sites in molecular targets, highlighting the importance of its steric profile. mdpi.com
This compound: A Versatile Building Block in Modern Organic Chemistry
The chemical compound this compound is a specialized aromatic carboxylic acid that has garnered significant attention as a versatile building block in advanced organic synthesis. Its unique molecular architecture, featuring a carboxylic acid group, a bromine atom, and a trifluoromethoxy group attached to a benzene ring, provides multiple reactive sites and imparts desirable physicochemical properties to target molecules. These characteristics make it a valuable precursor in the synthesis of complex organic structures, particularly in the fields of pharmaceuticals and agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 85373-96-2 |
| Molecular Formula | C₈H₄BrF₃O₃ cymitquimica.com |
| Molecular Weight | 285.01 g/mol cymitquimica.com |
| IUPAC Name | This compound |
| Physical Form | Solid cymitquimica.com |
Applications in Advanced Organic Synthesis As a Building Block
The strategic placement of three distinct functional groups on the aromatic core of 3-Bromo-4-(trifluoromethoxy)benzoic acid makes it an exceptionally useful intermediate. The carboxylic acid allows for amide bond formation and other esterification reactions. The bromine atom serves as a key handle for carbon-carbon bond formation through various cross-coupling reactions, while the trifluoromethoxy group modulates the electronic and pharmacokinetic properties of the final molecule.
This compound is a critical intermediate in the synthesis of advanced pharmaceutical products. Its structure is incorporated into more complex molecules designed to interact with biological targets, forming the basis of new therapeutic agents.
One of the primary applications of this compound is in the creation of novel molecular scaffolds with enhanced biological and physicochemical properties. dntb.gov.ua The modification of molecular frameworks with specific chemical groups is a key strategy in drug design to improve interactions with biological targets. dntb.gov.uanih.gov The trifluoromethoxy group, in particular, is used to fine-tune characteristics and boost the binding affinity of therapeutic compounds. mdpi.comresearchgate.net The unique substitution pattern of this benzoic acid derivative makes it a valuable starting point for scaffolds that can be further elaborated into a diverse range of potential drug candidates.
In the field of drug discovery, the incorporation of fluorine-containing moieties is a well-established strategy for optimizing drug-like properties. researchgate.netmdpi.com The trifluoromethoxy (-OCF3) group present in this compound plays a multifaceted role in this context.
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. This can increase the half-life of a drug in the body. mdpi.com
Modulation of Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. researchgate.net This property is crucial for a molecule's ability to cross cell membranes and reach its target, thereby improving bioavailability. mdpi.comresearchgate.net
Improved Binding Affinity : The high electronegativity of the fluorine atoms can influence the electronic properties of the entire molecule, potentially leading to stronger and more specific interactions with the target protein or enzyme. mdpi.com
The bromine atom on the ring acts as a versatile synthetic handle, allowing for the attachment of various other molecular fragments through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. nbinno.com This enables chemists to create libraries of related compounds to explore structure-activity relationships (SAR) and identify the most potent and selective drug candidates.
The structural motifs found in pharmaceutical development are often mirrored in the design of modern agrochemicals, such as herbicides, fungicides, and insecticides. Benzoic acid derivatives are known to be important secondary metabolites in plants, often exhibiting antibacterial and herbicidal activities. google.com
The synthesis of crop protection agents frequently employs halogenated and fluorinated aromatic compounds. For instance, the related compound 3-bromo-4-fluoro-benzoic acid is a known intermediate in the preparation of insecticides. google.com Similarly, 3-bromo-4-methoxybenzoic acid has been shown to have inhibitory effects on various agricultural pathogens and weeds. google.com The unique combination of the bromo and trifluoromethoxy groups in this compound makes it a valuable precursor for developing new, effective, and metabolically stable agrochemicals.
Beyond its direct applications in life sciences, this compound is a tool for constructing intricate molecular architectures. The differential reactivity of its functional groups allows for sequential and controlled synthetic transformations.
Heterocyclic compounds, which contain rings with at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), are foundational structures in a vast number of pharmaceuticals. Bromo-benzoic acids are valuable starting materials for synthesizing these systems. For example, the related compound 3-Bromo-4-methylbenzoic acid has been used in the synthesis of a 2-benzazepine-4-acetic acid derivative, a complex nitrogen-containing heterocycle. sigmaaldrich.com The synthetic logic applied in such cases—using the carboxylic acid for amide formation and the bromine for cyclization or further coupling—is directly applicable to this compound for the assembly of novel heterocyclic frameworks.
Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net The synthesis of complex and specifically substituted PAHs is a significant area of organic chemistry. Bromo-functionalized aromatic compounds are key precursors in this field, primarily for their utility in cross-coupling reactions that "stitch" aromatic fragments together. ed.ac.uk
Modern synthetic methods, such as palladium-catalyzed [3+3] annulation, provide pathways to construct PAHs from smaller bromo-aromatic and boronic ester fragments. rsc.org The bromine atom of this compound can readily participate in such reactions, including Negishi couplings, allowing for its incorporation into larger, rigid polycyclic structures. ed.ac.uk This enables the synthesis of novel materials and complex molecules with precisely controlled electronic properties imparted by the trifluoromethoxy substituent.
Table 2: Applications of this compound in Synthesis
| Application Area | Key Functional Group(s) Utilized | Purpose |
| Pharmaceuticals | Trifluoromethoxy (-OCF₃) Group | Enhances metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net |
| Bromine (-Br) Atom | Serves as a handle for cross-coupling to build molecular diversity. nbinno.com | |
| Carboxylic Acid (-COOH) Group | Forms amide or ester linkages to connect to other parts of the molecule. | |
| Agrochemicals | Bromine (-Br) & Fluorine Groups | Integral part of many active herbicidal and insecticidal compounds. google.comgoogle.com |
| Heterocycle Synthesis | Bromine (-Br) & Carboxylic Acid (-COOH) | Used in sequential reactions for ring formation and functionalization. sigmaaldrich.com |
| Polycyclic Aromatics | Bromine (-Br) Atom | Enables palladium-catalyzed annulation and coupling to fuse aromatic rings. ed.ac.ukrsc.org |
Structure Activity Relationship Sar Studies of 3 Bromo 4 Trifluoromethoxy Benzoic Acid Derivatives
The Decisive Influence of Bromine and Trifluoromethoxy Groups
The presence and positioning of halogen atoms and fluorinated motifs are critical tactics in modern drug design. In the context of 3-Bromo-4-(trifluoromethoxy)benzoic acid derivatives, the bromine and trifluoromethoxy substituents play a pivotal role in shaping their biological effects.
The bromine atom , positioned at the meta-position relative to the carboxylic acid, significantly impacts the electronic and steric properties of the aromatic ring. Its electron-withdrawing nature can influence the acidity of the carboxylic acid and alter the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the size of the bromine atom can provide crucial steric bulk, potentially leading to enhanced binding affinity and selectivity for a specific receptor or enzyme active site. Studies on related halo-substituted benzoic acids have shown that the position and nature of the halogen can dramatically affect activity, with meta-substitution often proving beneficial for receptor binding.
The trifluoromethoxy group (-OCF3) at the para-position is another powerful modulator of molecular properties. This group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its intracellular target. The strong electron-withdrawing nature of the three fluorine atoms also influences the electronic distribution of the entire molecule. Moreover, the trifluoromethoxy group is metabolically stable, often introduced to block sites of oxidative metabolism, thereby increasing the compound's half-life in biological systems. The combination of these properties makes the -OCF3 group a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Beyond the Acid: Modifications of the Carboxylic Acid Group and Their Ramifications
The carboxylic acid group of this compound is a primary site for interaction with biological targets, often forming key hydrogen bonds or ionic interactions. However, this group can also contribute to poor oral bioavailability and rapid metabolism. Consequently, medicinal chemists frequently explore modifications of the carboxylic acid to improve a compound's drug-like properties.
One common strategy is the formation of amides and esters . Converting the carboxylic acid to an amide introduces a hydrogen bond donor and can alter the molecule's solubility and membrane permeability. The nature of the amine used to form the amide can be varied to explore different steric and electronic effects. For instance, creating a series of N-alkyl or N-aryl benzamides can probe the size and nature of the binding pocket. Similarly, esterification of the carboxylic acid can mask its polarity, potentially improving oral absorption. These esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.
Another sophisticated approach involves the use of bioisosteres , which are functional groups that mimic the spatial and electronic properties of the carboxylic acid while offering improved physicochemical characteristics. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides. These replacements can maintain the necessary acidic proton for biological activity but often exhibit enhanced metabolic stability and better cell permeability. The choice of bioisostere is critical and is guided by the specific requirements of the biological target and the desired pharmacokinetic profile.
Exploring the Periphery: The Impact of Varied Substituents on the Aromatic Ring
For example, the introduction of small alkyl groups, additional halogen atoms, or hydrogen bond donors/acceptors at other available positions on the phenyl ring can provide valuable insights into the topology of the target's binding site. Structure-activity relationship studies on various benzoic acid derivatives have demonstrated that even minor changes, such as moving a substituent from one position to another, can have a profound impact on biological activity. The systematic synthesis and evaluation of a library of such analogues are essential for mapping the key interaction points between the ligand and its biological target.
The Digital Frontier: Computational Approaches in SAR Elucidation
In recent years, computational chemistry has become an indispensable tool in the drug discovery process, offering powerful methods to rationalize and predict the SAR of novel compounds. For derivatives of this compound, computational approaches can provide deep insights into their mechanism of action at a molecular level.
Molecular docking simulations can predict the preferred binding mode of these derivatives within the active site of a target protein. These simulations can help to explain the observed biological activities of different analogues and guide the design of new compounds with improved binding affinities. For instance, docking studies can reveal why a particular substituent at a specific position enhances activity, perhaps by forming an additional hydrogen bond or a favorable hydrophobic interaction.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational technique. By building mathematical models that correlate the structural features of a series of compounds with their biological activities, QSAR can identify the key molecular descriptors that govern potency. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. For this compound derivatives, QSAR models could elucidate the optimal balance of lipophilicity, electronic properties, and steric bulk required for maximal biological effect.
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Bromo-4-(trifluoromethoxy)benzoic acid, a combination of 1H, 13C, and 19F NMR provides a complete picture of its atomic connectivity and chemical environment.
1H and 13C NMR Chemical Shift Analysis
1H NMR spectroscopy provides information about the number and environment of hydrogen atoms in a molecule. In this compound, the aromatic region of the 1H NMR spectrum is of particular interest. The protons on the benzene (B151609) ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the bromo, trifluoromethoxy, and carboxylic acid groups. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
13C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating effects of the substituents. The carbonyl carbon of the carboxylic acid group will be observed at a characteristic downfield position.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.2 - 8.4 | - |
| H-5 | 7.9 - 8.1 | - |
| H-6 | 7.3 - 7.5 | - |
| COOH | >10 | - |
| C-1 (C-COOH) | - | ~130-135 |
| C-2 | - | ~135-140 |
| C-3 (C-Br) | - | ~115-120 |
| C-4 (C-OCF3) | - | ~145-150 |
| C-5 | - | ~125-130 |
| C-6 | - | ~110-115 |
| C=O | - | ~165-170 |
Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.
Fluorine NMR (19F NMR) for Trifluoromethoxy Group Characterization
19F NMR is a powerful tool for studying fluorine-containing compounds due to the high sensitivity of the 19F nucleus and the large chemical shift range, which provides excellent signal dispersion. sigmaaldrich.com The trifluoromethoxy (-OCF3) group in this compound will give a sharp, singlet signal in the 19F NMR spectrum. Its chemical shift provides a sensitive probe of the electronic environment of the aromatic ring. The absence of fluorine-fluorine coupling within the -OCF3 group and to other parts of the molecule simplifies the spectrum, making it a clear diagnostic peak for the presence of this functional group. The chemical shift for a trifluoromethoxy group on a benzene ring is typically observed in the range of -56 to -60 ppm relative to a CFCl3 standard.
2D NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern of the aromatic ring, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, helping to identify which protons are adjacent to each other on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1H-13C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the functional groups and the aromatic ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the trifluoromethoxy group, and the substituted benzene ring. Key expected vibrational frequencies include:
A broad O-H stretching band from the carboxylic acid dimer, typically in the range of 2500-3300 cm-1.
A sharp C=O stretching band for the carboxylic acid, usually found between 1680-1710 cm-1.
C-O stretching and O-H bending vibrations from the carboxylic acid in the 1400-1440 cm-1 and 920-950 cm-1 regions, respectively.
Strong C-F stretching bands from the trifluoromethoxy group, expected in the 1000-1300 cm-1 region.
C-Br stretching vibration, which typically appears at lower frequencies, in the range of 500-600 cm-1.
Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm-1 and 1450-1600 cm-1 regions, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the benzene ring and the C-Br bond are expected to be prominent in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680-1710 |
| Carboxylic Acid | C-O stretch / O-H bend | 1400-1440 / 920-950 |
| Trifluoromethoxy | C-F stretch | 1000-1300 (strong) |
| Bromo | C-Br stretch | 500-600 |
| Aromatic Ring | C-H stretch | 3000-3100 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation. The monoisotopic mass of this compound is 283.929591 g/mol . epa.gov
In the mass spectrum of this compound, the molecular ion peak ([M]+) would be expected. Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units.
The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). nih.gov Other likely fragmentations could involve the loss of the trifluoromethoxy group or the bromine atom.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Identity |
|---|---|
| 284/286 | [C8H4BrF3O3]+ (Molecular ion) |
| 267/269 | [M - OH]+ |
| 239/241 | [M - COOH]+ |
| 205 | [M - Br]+ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the ring.
For substituted benzoic acids, two main absorption bands are typically observed. The primary band (E-band) appears at shorter wavelengths with high intensity, while the secondary band (B-band), which shows fine structure, is found at longer wavelengths with lower intensity. The presence of the bromo and trifluoromethoxy groups, which can act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzoic acid. The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure of the molecule. For instance, benzoic acid itself has absorption bands around 272 nm and 220 nm. researchgate.net It is anticipated that this compound would exhibit absorption maxima at slightly longer wavelengths.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigation reports specifically for the compound This compound are not available.
While the methodologies outlined in the requested article—such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, and Non-Linear Optical (NLO) properties calculations—are standard and widely published for many chemical compounds, specific studies applying these techniques to this compound have not been located.
Research is available for structurally related but distinct molecules, such as other substituted benzoic acid derivatives. researchgate.netbohrium.comnih.govdoaj.org However, to ensure scientific accuracy, the specific findings from those studies cannot be attributed to this compound.
Therefore, it is not possible to provide a thorough and scientifically accurate article with the requested data tables and detailed research findings for each specified subsection for this particular compound at this time.
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations for Biological Interactions
While specific molecular docking and dynamics simulation studies exclusively focused on 3-Bromo-4-(trifluoromethoxy)benzoic acid are not extensively available in public literature, the biological interactions of this compound can be inferred by examining computational studies of structurally similar molecules. Benzoic acid derivatives, particularly those with halogen and trifluoromethoxy substitutions, have been the subject of numerous in silico investigations to predict their binding modes and affinities with various protein targets. These studies provide a framework for understanding the potential biological activity of this compound.
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The trifluoromethoxy group, with its strong electron-withdrawing nature, and the bromo group, which can participate in halogen bonding, are key features that likely govern the interaction of this benzoic acid derivative with biological macromolecules.
Molecular dynamics (MD) simulations further refine the understanding of these interactions by simulating the movement of atoms and molecules over time. MD simulations can provide insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the binding process. For halogenated compounds, specialized force fields in MD simulations can model halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. researchgate.netnih.gov
Insights from Analogous Compounds
Computational studies on various benzoic acid derivatives have revealed their potential as inhibitors for a range of enzymes and as modulators of protein function. For instance, different substituted benzoic acid derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. niscpr.res.innih.gov In these studies, the benzoic acid moiety often forms crucial hydrogen bonds with active site residues, while the substituents on the phenyl ring contribute to binding affinity and selectivity through hydrophobic and electrostatic interactions. niscpr.res.in
The trifluoromethoxy group is a lipophilic hydrogen bond acceptor and can influence the molecule's pharmacokinetic properties. In computational models, this group is often involved in hydrophobic interactions and can also modulate the electronic properties of the aromatic ring, thereby influencing its interaction with the protein target. Studies on trifluoromethyl-containing inhibitors have highlighted their role in enhancing binding affinity. nih.govnih.gov
Potential Protein Targets and Binding Interactions
Based on the computational and theoretical investigations of similar compounds, this compound could potentially interact with a variety of protein targets. The following table summarizes findings from molecular docking and dynamics simulations of related benzoic acid derivatives and halogenated compounds, offering a glimpse into the possible interactions of the target molecule.
| Compound Class | Protein Target | Key Interactions Observed in Simulations | Potential Relevance for this compound |
| Substituted Benzoic Acids | Carbonic Anhydrase II | Hydrogen bonding via the carboxylate group; hydrophobic interactions with the phenyl ring. niscpr.res.in | The benzoic acid core could anchor the molecule in the active site. |
| Halogenated Inhibitors | Cathepsin L | Halogen bonding between the bromo/iodo group and backbone carbonyls (e.g., Gly61). nih.gov | The bromine atom could form a halogen bond, enhancing binding affinity. |
| Trifluoromethyl Ketones | Histone Deacetylases (HDACs) | Interactions with the zinc ion in the active site; hydrophobic interactions. nih.gov | The trifluoromethoxy group could engage in favorable hydrophobic contacts. |
| Dihalogenated Benzoic Acid Derivatives | Cathepsins B and L | Putative binding to the active site. mdpi.com | Suggests potential as an enzyme inhibitor targeting proteases. |
| 2,5-Substituted Benzoic Acids | Anti-apoptotic proteins (Mcl-1, Bfl-1) | Hydrogen bond with Arg263; hydrophobic interactions in the p2 pocket. nih.gov | The substituted phenyl ring could fit into hydrophobic pockets of protein-protein interaction sites. |
The hypothetical binding mode of this compound to a protein target would likely involve the carboxylate group forming salt bridges or hydrogen bonds with positively charged or polar residues like Arginine, Lysine, or Histidine. The phenyl ring would likely engage in hydrophobic interactions within a binding pocket. The bromine atom at position 3 could form a halogen bond with a carbonyl oxygen or another electron-rich group in the protein. The trifluoromethoxy group at position 4 would further contribute to hydrophobic interactions and could potentially influence the orientation of the molecule within the binding site due to its steric bulk and electronic properties.
Molecular dynamics simulations would be instrumental in assessing the stability of such predicted binding modes. These simulations could reveal whether the initial docked pose is maintained over time and could highlight the flexibility of both the ligand and the protein active site. Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would provide insights into the stability of the complex and the dynamic behavior of specific residues involved in the interaction. mdpi.comsemanticscholar.org
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways with Enhanced Sustainability
The future synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid will likely be guided by the principles of green and sustainable chemistry. rsc.orgrsc.org Current multi-step syntheses often rely on stoichiometric reagents and conventional solvents, presenting opportunities for significant improvement. Future research should focus on developing novel pathways that are more atom-economical, energy-efficient, and environmentally benign.
Key areas for sustainable synthetic development include:
Catalytic Halogenation: Moving away from traditional brominating agents towards catalytic systems is a primary goal. Oxidative halogenation using bromide salts with clean oxidants like hydrogen peroxide, catalyzed by complexes of vanadium or molybdenum, offers a greener alternative that produces water as the only byproduct. rsc.org
Greener Solvents and Conditions: Research into replacing conventional organic solvents with aqueous media or bio-based solvents can drastically reduce the environmental footprint of the synthesis. mdpi.com Furthermore, exploring energy-efficient reaction conditions, such as those enabled by photochemistry or electrochemistry, could minimize reliance on thermal energy. rsc.org
Biocatalysis and Renewable Feedstocks: A long-term perspective involves engineering enzymatic pathways for the synthesis of functionalized aromatics. Utilizing renewable feedstocks, such as lignin-based benzoic acid derivatives, could provide a sustainable starting point for producing specialty chemicals like the target compound, aligning with circular economy principles. rsc.orgmdpi.com
| Sustainability Target | Conventional Approach | Proposed Sustainable Alternative | Potential Benefits |
| Bromination | Stoichiometric brominating agents | Catalytic oxidative bromination with H₂O₂ | Reduced waste, water as byproduct. rsc.org |
| Oxidation Step | Harsh oxidants (e.g., KMnO₄) | Light/O₂ enabled oxidation, enzymatic oxidation | Milder conditions, higher selectivity. mdpi.comrsc.org |
| Solvent Usage | Chlorinated or polar aprotic solvents | Water, supercritical CO₂, or bio-derived solvents | Reduced toxicity and environmental impact. mdpi.com |
| Feedstock Origin | Petroleum-based starting materials | Lignin or other biomass-derived platforms | Use of renewable resources. rsc.org |
This table provides an interactive overview of potential sustainable synthetic strategies.
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is primarily dictated by its three functional groups. While reactions such as esterification of the carboxylic acid are predictable, the interplay between the bromo and trifluoromethoxy substituents offers fertile ground for discovering novel transformations.
The aryl bromide moiety is a well-established handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. rsc.orgacs.orgacs.org These reactions allow for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds. Future work should explore less common coupling partners and multimetallic catalytic systems to achieve unique molecular architectures. nih.gov
The trifluoromethoxy group is a strong electron-withdrawing substituent, significantly influencing the electronic properties of the aromatic ring. mdpi.comnih.gov It is often considered a "super-halogen" due to its electronic effects and lipophilicity. nih.gov This electronic perturbation affects the reactivity of the aryl bromide and the acidity of the carboxylic acid. While the OCF₃ group is generally considered robust, future research could investigate its potential activation under specific catalytic conditions, analogous to recent advances in C-F bond functionalization of trifluoromethyl groups. tcichemicals.com Computational methods, such as Density Functional Theory (DFT), can be employed to predict reactivity, map out reaction mechanisms, and identify the most probable sites for electrophilic or nucleophilic attack, thereby guiding experimental efforts to uncover novel reaction pathways. bohrium.comnih.gov
| Functional Group | Known Reactivity | Future Exploration Area | Enabling Tools/Methods |
| Aryl Bromide | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings. rsc.orgacs.org | Multimetallic catalysis, photoredox-mediated couplings. nih.gov | High-throughput screening, novel ligand design. |
| Trifluoromethoxy | Strong electron-withdrawing effect, metabolic blocker. mdpi.comnih.gov | Selective C-F bond activation, modulation of organocatalysis. tcichemicals.com | Advanced catalyst development, computational modeling. |
| Carboxylic Acid | Esterification, amidation, conversion to acid chloride. | Derivatization into heterocycles (e.g., oxadiazoles, triazoles). | Flow chemistry for rapid derivatization. |
This interactive table outlines current and future areas of reactivity research for the title compound.
Design and Synthesis of Advanced Derivatives for Targeted Applications
The true potential of this compound lies in its utility as a molecular scaffold for designing advanced derivatives. mdpi.com The strategic incorporation of fluorine-containing groups like trifluoromethoxy is a proven strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov
Medicinal Chemistry: This scaffold is an ideal starting point for the synthesis of libraries of compounds for drug discovery. nih.gov The carboxylic acid can be converted to a range of amides and esters, while the bromine atom serves as an anchor point for diversification via cross-coupling. This allows for the systematic exploration of chemical space around the core structure to develop potent and selective inhibitors for various biological targets, such as kinases or proteases. The resulting derivatives could find applications as anti-inflammatory, anti-cancer, or anti-infective agents. kaibangchem.comnih.gov
Agrochemicals: Similar to pharmaceuticals, the development of next-generation pesticides and herbicides relies on identifying molecules with high efficacy and selectivity. kaibangchem.comchemimpex.com The trifluoromethoxy group is known to be present in several active agrochemicals. beilstein-journals.org Derivatives of this compound could be synthesized and screened for novel herbicidal or fungicidal activity.
Materials Science: The rigid aromatic core and the unique electronic properties imparted by the substituents make this compound a valuable building block for advanced materials. ontosight.ai Derivatives could be incorporated into polymers to enhance thermal stability and chemical resistance or used to create novel liquid crystals and organic electronic materials. nih.gov
Integration of Machine Learning and AI in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and development. mdpi.com For a molecule like this compound, these computational tools can accelerate the entire discovery and development cycle.
Reaction Prediction and Synthesis Planning: AI algorithms, often treating reactants and products as different "languages," can predict the outcomes of complex chemical reactions with high accuracy, sometimes outperforming human chemists. youtube.comdrugtargetreview.com Such tools can be used to screen potential synthetic routes for derivatization, identify optimal reaction conditions, and even suggest novel, non-intuitive pathways. chemicalmarket.net This accelerates the synthesis of new derivatives and reduces the time spent on trial-and-error experimentation.
Property Prediction and Compound Design: ML models can be trained on large datasets to predict the physicochemical and biological properties of molecules. nexocode.com By applying these models to virtual libraries of derivatives based on the this compound scaffold, researchers can rapidly identify candidates with desirable characteristics (e.g., high binding affinity, low toxicity, optimal solubility) before committing to their synthesis. Generative models can even design entirely new molecular structures optimized for a specific purpose.
Accelerating Discovery through Automation: The effectiveness of AI and ML is highly dependent on the availability of large, structured datasets. xtalks.comrevvitysignals.com Integrating these computational tools with automated laboratory systems can create a closed loop for accelerated discovery. Robots can perform synthesis and testing of derivatives, feeding the results back into the ML models, which then design the next generation of compounds to be synthesized. chemicalmarket.netchemai.io This data-driven approach will be crucial for unlocking the full potential of versatile scaffolds like this compound.
| AI/ML Application | Description | Impact on Research |
| Reaction Prediction | Algorithms predict the products and yields of chemical reactions based on reactants and conditions. drugtargetreview.comchemeurope.com | Faster identification of successful synthetic routes for derivatives; reduced experimental failures. |
| Retrosynthesis | AI suggests pathways to synthesize a target molecule from simpler starting materials. chemicalmarket.net | Discovery of novel and more efficient synthetic plans, including sustainable options. |
| Property Prediction | ML models forecast properties like bioactivity, toxicity, and solubility for virtual compounds. nexocode.com | Prioritization of high-potential derivatives for synthesis, reducing wasted effort. |
| Generative Design | AI creates novel molecular structures optimized for specific target properties. | De novo design of advanced drug candidates, agrochemicals, or materials. |
This interactive table summarizes the role of AI and machine learning in future research involving this compound.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-4-(trifluoromethoxy)benzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
- Bromination : Direct bromination of 4-(trifluoromethoxy)benzoic acid using brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled temperatures (0–25°C).
- Regioselectivity Control : Optimize solvent polarity (e.g., DCM or CCl₄) to favor para-bromination, as meta-substitution may compete due to electron-withdrawing effects of the trifluoromethoxy group .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product, followed by recrystallization in ethanol/water for higher purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo and trifluoromethoxy group positions) and rule out regioisomers. ¹⁹F NMR can verify the integrity of the trifluoromethoxy group .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization). Adjust pH with 0.1% TFA to improve peak resolution .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion ([M-H]⁻ at m/z ~272.96) and detect trace impurities .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions (e.g., SNAr with amines). Focus on the electron-deficient aromatic ring due to the -CF₃O and -COOH groups .
- Hammett Analysis : Derive σ values for substituents to predict regioselectivity. The trifluoromethoxy group (σₚ ~0.35) may direct nucleophiles to the meta position relative to the bromine .
- Solvent Effects : Simulate solvation models (e.g., PCM) to optimize reaction conditions (e.g., DMF vs. THF) for improved kinetics .
Q. What strategies can resolve contradictory data regarding the stability of this compound under varying pH conditions?
Methodological Answer:
- pH Stability Profiling : Conduct accelerated degradation studies (25–40°C) in buffered solutions (pH 1–13). Monitor hydrolytic cleavage of the trifluoromethoxy group via LC-MS and quantify degradation products .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways. For acidic conditions, decarboxylation may compete with ether cleavage .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation in neutral/basic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
